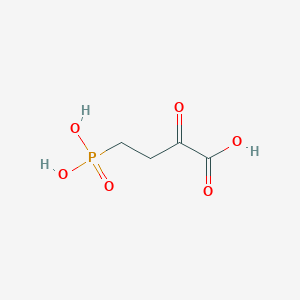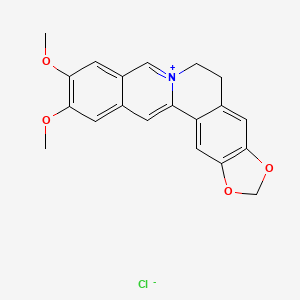![molecular formula C23H28ClNO2 B1258852 {3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1258852.png)
{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[(3-chlorophenyl)methyl]-1-[3-(4-methoxyphenyl)prop-2-enyl]-3-piperidinyl]methanol is a member of piperidines.
Applications De Recherche Scientifique
Chemical Resolution and Synthesis
The compound has been studied in the context of chemical resolution and synthesis. For example, it is structurally similar to compounds whose resolution was accomplished by (R,R)-di-(4-toluoyl)-tartaric acid in methanol, as demonstrated by Gizur et al. (1996) (Gizur, Péteri, Harsányi, & Fogassy, 1996).
Structural Analysis and Crystallography
Significant research has focused on the crystal structure and conformation of related compounds. For instance, the study by Benakaprasad et al. (2007) on a closely related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, provided insights into its crystal structure and conformation (Benakaprasad, Naveen, Anandakumar, Sunilkumar, Sridhar, Prasad, & Rangappa, 2007).
Novel Syntheses and Characterization
Wu Feng (2011) explored the novel synthesis and characterization of a structurally similar compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, using one-spot synthesis in methanol (Wu Feng, 2011). Additionally, the synthesis of 1-(Toluene-4-Sulfonyl)-Piperidin-4-yl-Methanol by Girish et al. (2008) provides another example of related compound synthesis and characterization (Girish, Naveen, Prasad, Kumar, Vinaya, Sridhar, Prasad, & Rangappa, 2008).
Anticonvulsant Compounds
Structural and electronic properties of certain anticonvulsant drugs, which include similar compounds, were explored by Georges et al. (1989). They provided insight into the orientation and conformation of these compounds in relation to their anticonvulsant properties (Georges, Vercauteren, Evrard, & Durant, 1989).
Radiolabeled Compound Synthesis
The synthesis of radiolabeled compounds for potential imaging applications has also been explored, as seen in the work by Katoch-Rouse and Horti (2003). They demonstrated the feasibility of nucleophilic displacement in the 4-bromopyrazole ring with [18F]fluoride, a process relevant to the synthesis of similar compounds (Katoch-Rouse & Horti, 2003).
Propriétés
Nom du produit |
{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol |
|---|---|
Formule moléculaire |
C23H28ClNO2 |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
[3-[(3-chlorophenyl)methyl]-1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]methanol |
InChI |
InChI=1S/C23H28ClNO2/c1-27-22-10-8-19(9-11-22)6-3-13-25-14-4-12-23(17-25,18-26)16-20-5-2-7-21(24)15-20/h2-3,5-11,15,26H,4,12-14,16-18H2,1H3/b6-3+ |
Clé InChI |
KETQGNPDHAUPMQ-ZZXKWVIFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/CN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO |
SMILES |
COC1=CC=C(C=C1)C=CCN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO |
SMILES canonique |
COC1=CC=C(C=C1)C=CCN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




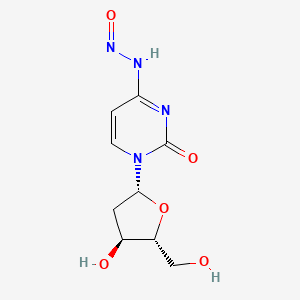
![(1S,4S,5S,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1258774.png)
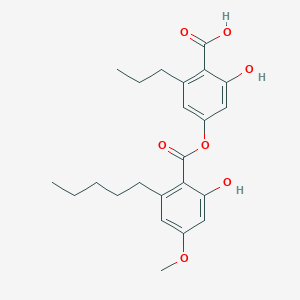

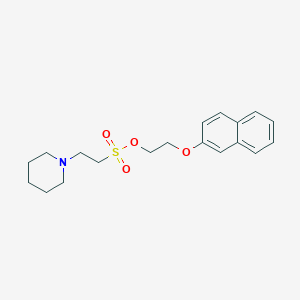

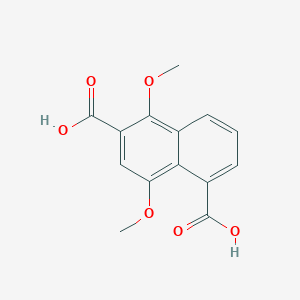
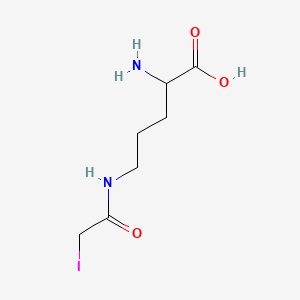
![(5S,12S)-5,12-Epimino-5,6,12,13-tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f']bis[1,3]benzodioxole-15-ium](/img/structure/B1258785.png)
![(1S,4aR,5S,8aR)-5-[(3R)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1258787.png)

